5-Aminohept-6-ynoic acid
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Overview
Description
5-Aminohept-6-ynoic acid is an organic compound characterized by the presence of an amino group and a terminal alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminohept-6-ynoic acid typically involves multi-step organic reactions. One common method includes the alkylation of propargylamine with a suitable halide, followed by subsequent functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 5-Aminohept-6-ynoic acid can undergo various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Acyl chlorides, anhydrides, strong bases.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Amides, esters.
Scientific Research Applications
5-Aminohept-6-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 5-Aminohept-6-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The terminal alkyne group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation of receptor activity. This interaction can disrupt normal biochemical pathways, resulting in therapeutic effects or other biological outcomes .
Comparison with Similar Compounds
6-Aminohexanoic acid: Similar structure but lacks the terminal alkyne group.
Aminocaproic acid: Another analogue with a similar backbone but different functional groups.
Uniqueness: 5-Aminohept-6-ynoic acid is unique due to its terminal alkyne group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This feature distinguishes it from other amino acids and makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
60625-87-8 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-aminohept-6-ynoic acid |
InChI |
InChI=1S/C7H11NO2/c1-2-6(8)4-3-5-7(9)10/h1,6H,3-5,8H2,(H,9,10) |
InChI Key |
CLSRVPDEBYXVNI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CCCC(=O)O)N |
Origin of Product |
United States |
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